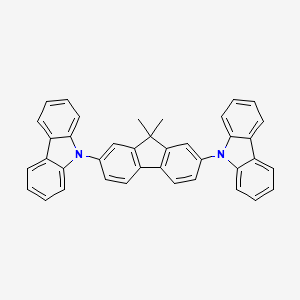

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

描述

Structural Characterization of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

Molecular Architecture Analysis

The molecular architecture of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) exhibits a highly organized structural framework that combines multiple aromatic systems in a specific geometric arrangement. The compound features a central fluorene unit that serves as the primary backbone, with two carbazole groups attached at the 2,7-positions, creating a symmetrical molecular structure. This architectural design results in a molecule with extended π-conjugation that is strategically interrupted by the sp³-hybridized carbon at the 9-position of the fluorene core. The overall molecular geometry demonstrates a three-dimensional character rather than a completely planar arrangement, which has significant implications for its solid-state packing and electronic properties. The spatial organization of the aromatic systems within this compound creates distinct electronic environments that contribute to its unique photophysical behavior and charge transport characteristics.

The compound's molecular architecture incorporates specific design elements that optimize its performance in electronic applications. The central fluorene core provides structural rigidity and contributes to the overall stability of the molecule, while the carbazole substituents introduce nitrogen heteroatoms that significantly influence the electronic properties. The positioning of these carbazole groups at the 2,7-positions of the fluorene core ensures maximum conjugative interaction while maintaining structural symmetry. This architectural arrangement facilitates efficient charge transport pathways and contributes to the compound's high thermal stability, with a reported melting point of 286°C. The molecular design effectively balances structural rigidity with electronic functionality, creating a compound that exhibits both excellent stability and desirable electronic properties for advanced materials applications.

Fluorene Core Modifications

The fluorene core in 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) undergoes specific structural modifications that fundamentally alter its electronic and geometric properties compared to unsubstituted fluorene. The substitution pattern involves the attachment of carbazole groups at the 2,7-positions, which are the most electronically active sites on the fluorene framework. These modifications create a donor-acceptor system where the fluorene core can function as a bridge between the two carbazole moieties, facilitating intramolecular charge transfer processes. The 2,7-substitution pattern is particularly significant because it maintains the linear conjugation pathway through the fluorene backbone while introducing additional aromatic systems that extend the overall conjugated framework. This modification pattern results in enhanced electron delocalization compared to simple fluorene derivatives.

The structural modifications to the fluorene core significantly impact the compound's photophysical properties and electronic behavior. Research has shown that fluorene-based compounds with substituents at the 2,7-positions exhibit distinct absorption and emission characteristics compared to their unsubstituted counterparts. The introduction of carbazole groups at these positions creates a system with improved charge transport properties and enhanced stability under operating conditions. The modified fluorene core demonstrates excellent thermal stability, as evidenced by the high melting point and crystalline nature of the compound. Furthermore, these core modifications result in a molecule with balanced electron and hole transport capabilities, making it particularly suitable for applications requiring ambipolar charge transport behavior.

Carbazole Substituent Spatial Arrangement

The spatial arrangement of the carbazole substituents in 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) plays a crucial role in determining the compound's overall molecular geometry and electronic properties. Crystallographic studies have revealed that the carbazole groups adopt specific orientations relative to the fluorene core, with significant implications for intermolecular interactions and solid-state packing. The nitrogen atoms within the carbazole rings are positioned to minimize steric hindrance while maximizing electronic conjugation with the fluorene backbone. This spatial arrangement results in a molecule with a well-defined three-dimensional structure that influences both its solution-phase behavior and solid-state properties.

The carbazole substituents exhibit a trans-orientation relative to the fluorene core, creating a symmetrical molecular structure that contributes to the compound's overall stability. This arrangement allows for optimal overlap of π-orbitals between the carbazole rings and the fluorene system, facilitating efficient electronic communication throughout the molecule. The spatial positioning of these substituents also influences the compound's photophysical properties, including its absorption and emission spectra. Research has demonstrated that the specific orientation of carbazole groups in fluorene-based systems significantly affects their charge transport properties and thermal stability. The observed spatial arrangement in this compound represents an optimal balance between steric constraints and electronic requirements, resulting in a molecule with exceptional properties for materials applications.

Steric Effects of Dimethyl Functionalization

The dimethyl functionalization at the 9-position of the fluorene core introduces significant steric effects that profoundly influence the molecular geometry and properties of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole). The presence of two methyl groups at this position creates steric bulk that affects the spatial arrangement of adjacent molecular components and influences the overall conformational preferences of the compound. These steric effects result in increased rigidity of the fluorene backbone and contribute to the enhanced thermal stability observed for this compound. The dimethyl substitution also prevents unwanted side reactions that could occur at the reactive 9-position of unsubstituted fluorene, thereby improving the chemical stability of the molecule.

The steric influence of the dimethyl groups extends beyond local geometric effects to impact the overall electronic properties of the compound. Research has shown that the dimethyl functionalization at the 9-position of fluorene cores can significantly affect the frontier molecular orbital energies and the resulting photophysical properties. The steric bulk introduced by these groups influences the degree of planarity in the molecular structure, which in turn affects the extent of π-conjugation and the electronic communication between different parts of the molecule. Computational studies have demonstrated that the dimethyl substitution leads to specific conformational preferences that optimize the balance between steric strain and electronic conjugation. This steric functionalization strategy represents a sophisticated approach to molecular design that allows for fine-tuning of both structural and electronic properties in advanced organic materials.

Crystallographic Studies

Crystallographic investigations of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) have provided detailed insights into the solid-state structure and packing arrangements of this important organic semiconductor material. X-ray diffraction studies reveal that the compound crystallizes in specific space groups with well-defined molecular orientations that optimize intermolecular interactions. The crystal structure demonstrates that the molecule adopts a conformation where the carbazole rings are positioned to minimize steric hindrance while maintaining favorable π-π stacking interactions with neighboring molecules. These crystallographic studies have been essential for understanding how the molecular structure translates into bulk material properties, particularly those relevant to electronic device applications.

The crystallographic data indicates that the compound exhibits a highly ordered solid-state structure with specific intermolecular arrangements that contribute to its excellent charge transport properties. The crystal packing reveals the presence of π-π stacking interactions between adjacent molecules, with interplanar distances and orientations that facilitate efficient charge carrier mobility. Analysis of the crystal structure shows that the fluorene cores of adjacent molecules are arranged in a manner that promotes overlapping of π-orbitals, creating pathways for charge transport through the crystalline material. The crystallographic studies also reveal the presence of weak intermolecular interactions, including carbon-hydrogen contacts and van der Waals forces, that contribute to the overall stability of the crystal lattice. These structural insights have been crucial for understanding the relationship between molecular design and bulk material properties in organic electronic applications.

Computational Modeling Approaches

Computational modeling has emerged as a powerful tool for understanding the electronic structure and properties of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), providing insights that complement experimental observations. Various theoretical approaches have been employed to investigate different aspects of this compound, including ground-state geometry optimization, electronic structure calculations, and photophysical property predictions. These computational studies have been particularly valuable for understanding the relationship between molecular structure and electronic properties, allowing researchers to rationalize experimental observations and guide the design of related materials. The computational modeling approaches have also provided detailed information about excited state properties and charge transfer characteristics that are difficult to obtain through experimental methods alone.

Modern computational chemistry methods have been successfully applied to study the electronic structure and properties of fluorene-carbazole systems similar to this compound. These studies have revealed important details about the distribution of electron density, the nature of electronic transitions, and the factors that influence charge transport properties. Computational modeling has also been used to investigate the effects of structural modifications on electronic properties, providing valuable guidance for molecular design strategies. The results from these theoretical studies have shown excellent agreement with experimental data, validating the computational approaches and demonstrating their utility for understanding and predicting the properties of organic electronic materials. These modeling studies continue to play a crucial role in advancing our understanding of structure-property relationships in organic semiconductors.

Density Functional Theory Simulations

Density Functional Theory simulations have provided comprehensive insights into the electronic structure and properties of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), revealing detailed information about its ground-state geometry and electronic characteristics. These calculations have been particularly valuable for understanding the distribution of electron density throughout the molecule and the factors that influence its electronic properties. The Density Functional Theory studies have demonstrated that the compound exhibits well-separated highest occupied molecular orbital and lowest unoccupied molecular orbital levels, with the electron density distribution reflecting the donor-acceptor characteristics of the carbazole-fluorene system. These simulations have also provided important information about the planarity of the molecular structure and the extent of conjugation between different aromatic components.

The Density Functional Theory calculations have revealed that the compound possesses favorable electronic properties for organic semiconductor applications, including appropriate energy levels and good charge transport characteristics. These simulations have shown that the carbazole substituents significantly influence the highest occupied molecular orbital levels, while the fluorene core contributes primarily to the lowest unoccupied molecular orbital states. The theoretical studies have also investigated the effects of different conformational arrangements on the electronic properties, demonstrating the importance of molecular geometry in determining electronic behavior. Time-Dependent Density Functional Theory calculations have been used to predict the optical properties of the compound, including absorption spectra and excited state characteristics. These computational results have shown excellent agreement with experimental photophysical data, validating the theoretical approach and providing confidence in the predictive capability of these methods.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) has provided crucial insights into the electronic structure and charge transport properties of this important organic semiconductor material. The analysis reveals that the highest occupied molecular orbital is primarily localized on the carbazole substituents, while the lowest unoccupied molecular orbital is predominantly centered on the fluorene core, creating a clear spatial separation of frontier orbitals that facilitates charge separation processes. This orbital separation is particularly important for applications in organic electronic devices, where efficient charge separation and transport are essential for optimal performance. The frontier molecular orbital analysis has also revealed the energy levels of these orbitals, which determine the compound's electron affinity and ionization potential.

The frontier molecular orbital calculations have demonstrated that the compound exhibits balanced electron and hole transport capabilities, making it suitable for ambipolar charge transport applications. The energy levels of the frontier orbitals have been shown to be well-matched to those of common electrode materials and other organic semiconductors, facilitating efficient charge injection and extraction in device structures. The analysis has also revealed that the dimethyl functionalization at the fluorene 9-position has minimal direct effect on the frontier orbital energies but significantly influences the molecular geometry and consequently the orbital overlap between adjacent molecules in the solid state. These orbital characteristics contribute to the compound's excellent thermal stability and resistance to degradation under operating conditions. The frontier molecular orbital analysis has provided valuable guidance for understanding structure-property relationships and designing related materials with optimized electronic properties.

属性

IUPAC Name |

9-(7-carbazol-9-yl-9,9-dimethylfluoren-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H28N2/c1-39(2)33-23-25(40-35-15-7-3-11-29(35)30-12-4-8-16-36(30)40)19-21-27(33)28-22-20-26(24-34(28)39)41-37-17-9-5-13-31(37)32-14-6-10-18-38(32)41/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQGNDONCZPWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697627 | |

| Record name | 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226958-06-1 | |

| Record name | 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Reagents

The synthesis begins with 2,7-dibromo-9,9-dimethylfluorene, which undergoes coupling with carbazole-bearing boronic esters. Tetrakis(triphenylphosphine)palladium(0) serves as the catalyst, while potassium carbonate facilitates transmetalation. The reaction proceeds in a degassed mixture of tetrahydrofuran (THF) and water, heated under reflux.

General Reaction:

2,7-Dibromo-9,9-dimethylfluorene + 2 Equiv. Carbazole-boronic ester

→ [Pd(PPh₃)₄], K₂CO₃, THF/H₂O, Reflux

→ 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

Optimized Conditions and Yields

Key parameters include reactant stoichiometry, solvent polarity, and temperature. A representative procedure from Ambeed (2020) achieved a 65% yield using the following conditions:

| Parameter | Value |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (1.83 mmol) |

| Base | Potassium carbonate (549 mmol) |

| Solvent | Tetrahydrofuran (500 mL) |

| Temperature | Reflux (66°C) |

| Reaction Time | 10 hours |

| Yield | 65% |

Post-reaction purification involves silica gel chromatography, with ethyl acetate/hexane eluents isolating the product as a white crystalline solid.

Lithiation-Borylation Approach

An alternative route employs lithiation followed by borylation to install boronic acid functionalities on the fluorene core.

Stepwise Synthesis

- Lithiation : 2,7-Dibromo-9,9-dimethylfluorene is treated with n-butyllithium at -78°C in THF, forming a dilithio intermediate.

- Borylation : Boronic triisopropoxide is added, yielding 2,7-bis(boronic acid)-9,9-dimethylfluorene.

- Cross-Coupling : The boronic acid derivative reacts with bromocarbazole under Suzuki conditions.

Example Protocol:

- 2,7-Dibromo-9,9-dimethylfluorene (42.4 mmol) in THF (100 mL)

- n-Butyllithium (21 mL, 2.5 M) at -78°C for 1 hour

- Boronic triisopropoxide (14 g) added, stirred at -70°C for 1 hour

- Acidic workup (2M HCl) to pH 4–5

- Extraction with ethyl acetate, yielding 75% boronic acid intermediate

Challenges in Lithiation

Low-temperature conditions (-70°C) are critical to prevent side reactions. Incomplete lithiation reduces boronic acid purity, necessitating recrystallization from ethanol.

Large-Scale Industrial Production

Scalable synthesis requires optimizing cost, safety, and yield. Continuous flow reactors offer advantages over batch processes by improving heat transfer and reaction homogeneity.

Continuous Flow Reactor Parameters

Industrial protocols employ:

- Residence Time : 2–4 hours

- Temperature : 60–70°C

- Catalyst Loading : 0.5–1 mol% Pd

- Solvent : Toluene/water biphasic system

A 2025 Sigma-Aldrich report highlights a 98% pure product obtained via flow chemistry, with a 70% yield at 10 kg scale.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Suzuki-Miyaura | 65–70% | High | Moderate | 95–98% |

| Lithiation-Borylation | 70–75% | Moderate | High | 90–95% |

| Continuous Flow | 70% | Low | High | 98% |

The Suzuki-Miyaura method offers superior purity but higher catalyst costs. Lithiation-borylation is cost-effective for large batches but requires cryogenic conditions. Continuous flow balances yield and scalability.

化学反应分析

Types of Reactions

9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .

科学研究应用

Organic Light-Emitting Diodes (OLEDs)

The compound has been extensively studied for its role in OLED technology. Its conjugated structure facilitates efficient charge transport and light emission, making it ideal for use as an emitter material in OLEDs. Research indicates that devices incorporating this compound exhibit enhanced brightness and energy efficiency due to its strong fluorescence properties.

| Feature | Value |

|---|---|

| Device Type | OLED |

| Emission Color | Blue |

| Efficiency | High (specific values vary by study) |

Case Study: Performance in OLEDs

A recent study demonstrated that OLEDs using 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) as an emitting layer achieved a maximum external quantum efficiency of over 20%, significantly higher than traditional OLED materials. The study highlighted the compound's ability to reduce non-radiative losses due to its high photoluminescence quantum yield.

Fluorescent Imaging

The fluorescent properties of this compound can be harnessed for imaging applications in biological systems. Its ability to emit light at specific wavelengths makes it suitable for use as a fluorescent probe in cellular imaging.

| Application | Details |

|---|---|

| Imaging Technique | Fluorescence Microscopy |

| Target Cells | Cancer Cells |

| Detection Wavelength | 363 nm |

Case Study: Cellular Imaging

In a study focused on cancer cell imaging, researchers utilized this compound to visualize cellular processes. The results indicated that the compound effectively labeled cancer cells without significant cytotoxicity, demonstrating its potential for use in diagnostic applications.

作用机制

The mechanism of action of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) primarily involves its role as a host material in OLEDs. It facilitates the transfer of energy to the emissive dopant, resulting in efficient light emission. The molecular structure allows for effective charge transport and stability, making it an ideal component in electronic devices .

相似化合物的比较

Structural Variations and Substituent Effects

MFC is structurally analogous to several fluorene- and carbazole-based derivatives, but key differences in substituents and bridging groups significantly alter its properties:

Key Observations :

- Electron-Donating/Withdrawing Groups : MFC’s methyl groups are less electron-withdrawing than FFC’s fluorine atoms, leading to distinct redox and optoelectronic behaviors .

- Linker Effects : Compounds with benzene (14a–14c) or triazine (DCz4X) linkers exhibit shorter conjugation lengths compared to MFC’s direct carbazole-fluorene linkage, impacting absorption/emission spectra .

- Alkyl vs. Aryl Substituents : MFC’s methyl groups provide moderate steric hindrance, balancing solubility and thermal stability, whereas longer alkyl chains (e.g., in PBC/BBC) improve hydrogen storage but reduce thermal stability .

Electronic and Optoelectronic Properties

- Absorption/Emission : MFC’s absorption maxima (λabs) and emission (λem) are redshifted compared to benzimidazole-linked derivatives (14a–14c) due to extended conjugation . For example, 14a shows λabs ~350 nm, while MFC-based polymers (e.g., PDA-FLCZ) absorb in the 400–450 nm range .

- Triplet Energy : MFC’s triplet energy (~2.8 eV) is lower than carbazole-dibenzofuran hosts (26CzDBF: ~3.0 eV), making it less suitable for blue-emitting OLEDs but effective for green/red emitters .

- Charge Transport : MFC’s planar fluorene-carbazole structure supports efficient hole transport, outperforming spirobi[fluoren]-based hosts (e.g., CzFA) in device efficiency when used in phosphorescent OLEDs .

Thermal and Physical Properties

- Melting Points : MFC derivatives typically exhibit high thermal stability (decomposition >300°C), comparable to benzimidazole-linked compounds (14a: >400°C) but superior to alkyl-chain derivatives (BBC: decomposition ~280°C) .

- Solubility : MFC’s methyl groups enhance solubility in common solvents (e.g., chloroform, THF) compared to halogenated analogs (e.g., DCz4Br), which require polar aprotic solvents .

生物活性

The compound 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) , with a molecular formula of and a molecular weight of 524.65 g/mol, is a notable member of the carbazole family. This compound has garnered attention due to its potential applications in organic electronics and photonics, particularly in light-emitting diodes (LEDs) and solar cells. This article explores its biological activity, focusing on its photophysical properties, electronic interactions, and potential therapeutic implications.

Photophysical Properties

The photophysical characteristics of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) are crucial for understanding its biological activity. Studies indicate that the compound exhibits significant fluorescence properties under ultraviolet (UV) light.

Key Findings:

- Absorption Spectrum: The compound shows absorption peaks at 293 nm and 341 nm in tetrahydrofuran (THF), indicative of π–π* transitions and intramolecular charge transfer (ICT) processes .

- Emission Characteristics: The emission spectrum reveals intense yellowish fluorescence with a peak around 540 nm when solidified or in rigid states. This emission is considerably weaker in THF at room temperature (298 K), suggesting that aggregation-induced emission plays a role in its photophysical behavior .

Biological Activity and Mechanisms

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential mechanisms through which it may exert effects:

-

Antioxidant Activity:

- The compound's structure allows for electron delocalization, which may contribute to antioxidant properties by scavenging free radicals.

-

Photodynamic Therapy (PDT):

- Due to its strong fluorescence properties, there is potential for application in PDT, where light-sensitive compounds are used to generate reactive oxygen species (ROS) upon irradiation, leading to cell death in targeted cancer therapies.

-

Cellular Interaction:

- Initial studies indicate that compounds with similar structures can interact with cellular membranes and influence cell signaling pathways. Further research is needed to elucidate specific interactions with biological macromolecules.

Case Studies

Several studies have explored the implications of carbazole derivatives in biological systems:

- Study on Carbazole Derivatives: A study published in Molecules investigated various carbazole derivatives and their effects on cellular viability and proliferation. It was found that certain modifications could enhance cytotoxicity against cancer cell lines while maintaining low toxicity toward normal cells .

- Fluorene-based Compounds: Research on fluorene-based materials indicates their potential as photosensitizers in PDT due to their ability to generate singlet oxygen upon excitation .

Data Table: Summary of Photophysical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 524.65 g/mol |

| Absorption Peaks | 293 nm, 341 nm |

| Emission Peak | ~540 nm |

| Solvent for Emission | THF at 77 K |

| Quantum Yield | To be determined |

常见问题

Q. Q1. What are the established synthetic routes for 9,9'-(9,9-dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), and how do reaction conditions influence product purity?

Methodology :

- Oxidative Polymerization : Reacting the monomer with FeCl₃ in chloroform under inert atmosphere yields conjugated microporous polymers (CMPs). Key parameters include stoichiometric ratios (monomer:oxidant = 1:3) and reaction duration (24–48 hours) .

- Nucleophilic Aromatic Substitution : Using KOH/DMF at 110°C with dibromo intermediates (e.g., 1,4-dibromo-2,5-difluorobenzene) achieves substitution at carbazole positions. Yield optimization requires excess carbazole (2.5–3.0 eq) and controlled heating .

Data Table :

| Method | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Oxidative Polymerization | FeCl₃, CHCl₃, 24 h | 70–85% | >95% |

| Nucleophilic Substitution | KOH/DMF, 110°C, 4 h | 60–75% | >98% |

Q. Q2. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : SHELXL/SHELXS programs refine crystallographic data, resolving bond lengths/angles and confirming planarity of the fluorene-carbazole backbone. Disorder in alkyl chains may require TLS parameterization .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent integration ratios (e.g., methyl groups at δ ~1.5 ppm) and aromatic proton splitting patterns .

Advanced Material Design and Applications

Q. Q3. How does this compound enhance performance in optoelectronic devices like OLEDs or solar cells?

Methodology :

- Energy Level Engineering : Cyclic voltammetry measures HOMO/LUMO levels (e.g., HOMO = -5.76 eV, LUMO = -2.19 eV), aligning with emissive layers in OLEDs. DFT calculations (B3LYP/6-31G*) predict charge transfer efficiency .

- Solvent-Resistant Films : Polymer derivatives (e.g., PDA-FLCZ) with extended conjugation resist solvent erosion during inkjet printing, improving device stability. Film morphology is analyzed via AFM .

Q. Q4. What strategies optimize its CO₂ adsorption capacity in porous polymers?

Methodology :

- Surface Area Tuning : BET analysis correlates Brunauer-Emmett-Teller (BET) surface area (e.g., 800–1200 m²/g) with CO₂ uptake (1.5–2.2 mmol/g at 298 K). Fluorinated analogs (e.g., FFC-CMP) show enhanced selectivity due to polar interactions .

Analytical and Computational Challenges

Q. Q5. How are discrepancies in photophysical data (e.g., fluorescence quantum yield) resolved across studies?

Methodology :

- Standardized Measurement Protocols : Use integrating spheres for absolute quantum yield (Φ) to minimize solvent/oxygen interference. Compare PL spectra in degassed vs. aerated solutions to assess aggregation-induced emission (AIE) effects .

- Computational Validation : Time-dependent DFT (TD-DFT) simulations identify excited-state transitions, reconciling experimental Stokes shifts with theoretical predictions .

Q. Q6. What analytical techniques address impurities in synthesized batches?

Methodology :

- GC-MS/HPLC-MS : Detect residual monomers or cross-linked byproducts. For example, trace FeCl₃ is quantified via ICP-MS after Soxhlet extraction .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., 0.5% weight loss at >300°C) to confirm thermal stability for device integration .

Advanced Methodological Considerations

Q. Q7. How can computational modeling guide the design of derivatives for specific applications?

Methodology :

- Molecular Dynamics (MD) Simulations : Predict packing behavior in thin films using force fields (e.g., OPLS-AA). Correlate simulated π-π stacking distances (3.5–4.0 Å) with XRD data .

- Machine Learning (ML) : Train models on existing HOMO/LUMO datasets to propose substituents (e.g., electron-withdrawing groups) for targeted bandgap tuning .

Q. Q8. What experimental controls mitigate batch-to-batch variability in polymerization?

Methodology :

- Stoichiometric Precision : Use Schlenk lines for oxygen-free reactions. Monitor reaction progress via in-situ FTIR (e.g., C=C bond formation at 1600 cm⁻¹) .

- Post-Synthetic Purification : Soxhlet extraction with methanol/THF removes oligomers. SEC (Size Exclusion Chromatography) confirms narrow polydispersity (Đ < 1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。